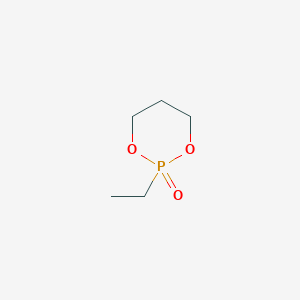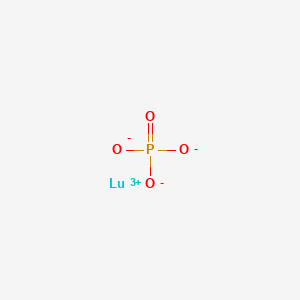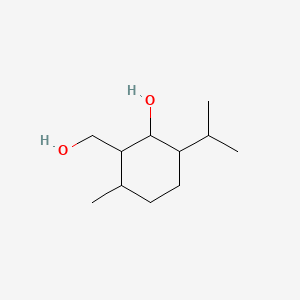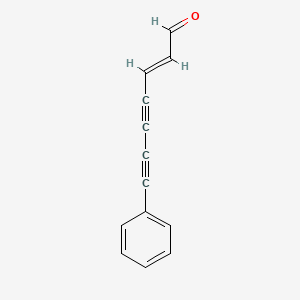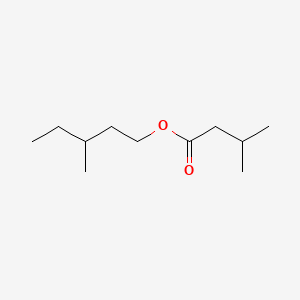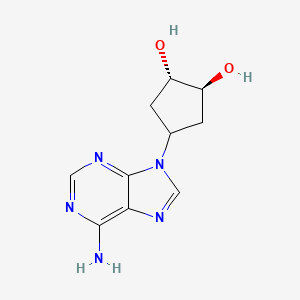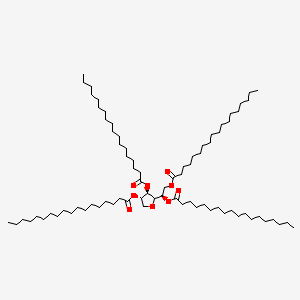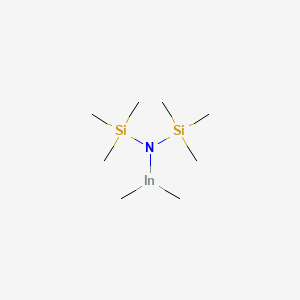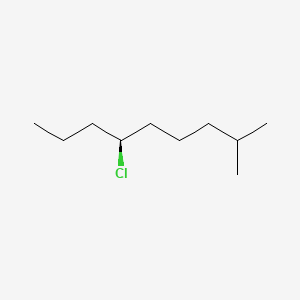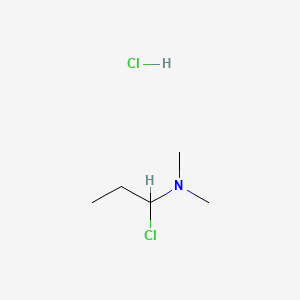
Chloro-N,N-dimethylpropylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-N,N-dimethylpropylamine hydrochloride is a versatile compound extensively utilized in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point ranging from 153 to 155°C . This compound is known for its water solubility and serves various roles, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a surfactant in diverse industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro-N,N-dimethylpropylamine hydrochloride can be synthesized through the reaction of 1-dimethylamino-2-propanol with chloroform under cooling conditions . The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-N,N-dimethylpropylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as water, methanol, and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Applications De Recherche Scientifique
Chloro-N,N-dimethylpropylamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent for the synthesis of complex organic compounds.
Polymerization Reactions: The compound acts as a catalyst, facilitating the formation of polymers with desired properties.
Biological Research: The compound is used in studies involving enzyme catalysis and substrate conversion.
Mécanisme D'action
The mechanism of action of Chloro-N,N-dimethylpropylamine hydrochloride relies on its catalytic properties. By binding to specific enzymes, it accelerates the rate of substrate conversion, leading to the production of diverse products . This catalytic prowess imparts efficiency to various reactions and contributes to the generation of valuable compounds.
Comparaison Avec Des Composés Similaires
Chloro-N,N-dimethylpropylamine hydrochloride can be compared with other similar compounds, such as:
- N-(2-Chloropropyl)-N,N-dimethylammonium chloride
- 2-Chloro-1-(dimethylamino)propane hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its extensive use in both organic synthesis and industrial applications, highlighting its versatility and importance in scientific research .
Propriétés
Numéro CAS |
29158-33-6 |
|---|---|
Formule moléculaire |
C5H13Cl2N |
Poids moléculaire |
158.07 g/mol |
Nom IUPAC |
1-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4-5(6)7(2)3;/h5H,4H2,1-3H3;1H |
Clé InChI |
FCMCDVRJVMDKAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(N(C)C)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


